Cas no 60307-27-9 (2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid)
2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyrrolidineacetic acid, 1-methyl-5-oxo-, (R)-
- 2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid
- 60307-27-9
- DTXSID401245144
-
- Inchi: 1S/C7H11NO3/c1-8-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m1/s1
- InChI Key: QSTXMZUAMCBUQU-RXMQYKEDSA-N
- SMILES: O=C1CC[C@H](CC(=O)O)N1C
Computed Properties
- Exact Mass: 157.07389321Da
- Monoisotopic Mass: 157.07389321Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 57.6Ų
2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-816631-1.0g |
2-[(2R)-1-methyl-5-oxopyrrolidin-2-yl]acetic acid |
60307-27-9 | 1.0g |
$0.0 | 2023-01-04 | ||
| Enamine | EN300-816631-1g |
2-[(2R)-1-methyl-5-oxopyrrolidin-2-yl]acetic acid |
60307-27-9 | 1g |
$0.0 | 2023-09-02 |
2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid Related Literature
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid
2-(2R)-1-Methyl-5-Oxopyrrolidin-2-Ylacetic Acid: A Comprehensive Overview
The compound with CAS No. 60307-27-9, commonly referred to as 2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its chiral pyrrolidine ring and its potential applications in drug design and development. Recent advancements in synthetic methodologies and its pharmacological evaluations have further highlighted its significance in contemporary research.
Structure and Synthesis
The molecular structure of 2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid is characterized by a pyrrolidine ring with a methyl group at position 1 and an oxo group at position 5. The stereochemistry at position 2 (R configuration) is crucial for its biological activity. The synthesis of this compound typically involves multi-step processes, including the formation of the pyrrolidine ring via cyclization reactions and subsequent functionalization to introduce the acetic acid moiety. Recent studies have explored more efficient and environmentally friendly synthetic routes, leveraging catalytic asymmetric synthesis to achieve high enantiomeric excess.
Pharmacological Properties
Research into the pharmacological properties of 2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid has revealed its potential as a modulator of various biological pathways. Preclinical studies have demonstrated its ability to influence neurotransmitter systems, particularly in models related to central nervous system disorders. The compound's selective binding affinity for certain receptors has been a focal point of recent investigations, with findings suggesting potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Applications in Drug Discovery
The compound's unique structure has made it a valuable tool in drug discovery efforts. Its chiral center and functional groups provide a platform for exploring novel therapeutic agents. Recent research has focused on its role as a lead compound in the development of kinase inhibitors and other enzyme-targeted therapies. Additionally, its ability to penetrate cellular membranes efficiently has been leveraged in studies targeting intracellular pathogens.
Safety and Toxicological Considerations
As with any novel compound intended for therapeutic use, understanding the safety profile of 2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid is paramount. Recent toxicological studies have evaluated its acute and chronic toxicity profiles, with results indicating low toxicity at therapeutic doses. However, further long-term studies are required to fully assess its safety for human use.
Future Directions
The future of 2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid lies in its continued exploration as a lead compound for drug development. Ongoing research aims to optimize its pharmacokinetic properties, enhance its bioavailability, and identify novel biological targets. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area, potentially leading to breakthroughs in treating complex diseases.
In conclusion, CAS No. 60307-27-9, or 2-(2R)-1-methyl-5-Oxopyrrolidin - ́ yl acetic acid, stands as a testament to the progress in modern organic chemistry and pharmacology. Its unique structure, coupled with promising biological activity, positions it as a key player in the development of next-generation therapeutics.
60307-27-9 (2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)